(Aminomethyl)boronic acid hydrochloride
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Overview
Description
(Aminomethyl)boronic acid hydrochloride is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique properties and versatility, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl)boronic acid hydrochloride typically involves the reaction of an aminomethyl group with boronic acid. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Aminomethyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted aminomethyl derivatives .
Scientific Research Applications
(Aminomethyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Aminomethyl)boronic acid hydrochloride involves its ability to coordinate with transition metals, such as palladium, in catalytic cycles. This coordination facilitates the activation of organic substrates, enabling various coupling reactions . The boronic acid group acts as a Lewis acid, interacting with nucleophiles and electrophiles to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the aminomethyl group, making it less versatile in certain reactions.
Methylboronic acid: Contains a methyl group instead of an aminomethyl group, leading to different reactivity and applications.
4-Aminophenylboronic acid: Similar in having an amino group but differs in the position and structure of the boronic acid group.
Uniqueness
(Aminomethyl)boronic acid hydrochloride is unique due to its aminomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group interactions .
Properties
Molecular Formula |
CH7BClNO2 |
---|---|
Molecular Weight |
111.34 g/mol |
IUPAC Name |
aminomethylboronic acid;hydrochloride |
InChI |
InChI=1S/CH6BNO2.ClH/c3-1-2(4)5;/h4-5H,1,3H2;1H |
InChI Key |
RXWWNBVDVWZOQN-UHFFFAOYSA-N |
Canonical SMILES |
B(CN)(O)O.Cl |
Origin of Product |
United States |
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